3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide
Overview
Description
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide is a complex organic compound that features a thiazole ring substituted with a thiophene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The thiophene group is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step involves the amidation of the thiazole derivative with 4-methylbenzylamine under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: The corresponding amine derivative.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-benzylpropanamide: Similar structure but lacks the methyl group on the benzyl ring.
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-chlorobenzyl)propanamide: Similar structure but has a chlorine substituent instead of a methyl group on the benzyl ring.
Uniqueness
The presence of the 4-methylbenzyl group in 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13-5-7-15(8-6-13)12-20-18(22)10-9-17-19(21-14(2)24-17)16-4-3-11-23-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNAMXLIUYXLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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